1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20399312
InChI: InChI=1S/C14H17N3/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17/h1-5,11,15H,6-10H2
SMILES:
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol

1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

CAS No.:

Cat. No.: VC20399312

Molecular Formula: C14H17N3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine -

Specification

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
IUPAC Name 1-(2-phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Standard InChI InChI=1S/C14H17N3/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17/h1-5,11,15H,6-10H2
Standard InChI Key AKJQTSQTLMSEHF-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclic structure comprising a pyridine ring fused with an imidazole ring. The imidazo[4,5-c]pyridine system is partially saturated, with hydrogenation at the 4,5,6,7-positions, creating a tetrahydro configuration. A phenylethyl group (-CH2CH2C6H5) is attached to the nitrogen at position 1 of the imidazole ring. The dihydrochloride salt form introduces two chloride counterions, enhancing solubility for experimental applications.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H19Cl2N3
Molecular Weight300.2 g/mol
IUPAC Name1-(2-Phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine; dihydrochloride
SMILESC1CNCC2=C1N(C=N2)CCC3=CC=CC=C3.Cl.Cl
InChIKeyJMLPSBZZRZSMGR-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)

Spectral Characterization

Nuclear magnetic resonance (NMR) data for related imidazo[4,5-c]pyridines reveal distinct signals:

  • 1H NMR: Aromatic protons appear as multiplets between δ 7.2–7.4 ppm, while aliphatic protons of the tetrahydro ring resonate at δ 2.8–3.5 ppm .

  • 13C NMR: The imidazole carbons are observed at δ 145–160 ppm, with pyridine carbons at δ 120–140 ppm .

Synthetic Methodologies

Core Ring Formation

The imidazo[4,5-c]pyridine scaffold is typically synthesized via cyclocondensation of 3,4-diaminopyridine with carbonyl-containing reagents. For example:

  • Intermediate Preparation: 3,4-Diaminopyridine reacts with formic acid under reflux to form 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine .

  • Alkylation: The free NH group at position 1 undergoes alkylation with 2-phenylethyl bromide in the presence of a base (e.g., K2CO3) to introduce the phenylethyl side chain.

Salt Formation

Conversion to the dihydrochloride salt is achieved by treating the free base with concentrated hydrochloric acid in an anhydrous solvent like dichloromethane.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
CyclizationHCOOH, reflux, 6h85%
Alkylation2-Phenylethyl bromide, K2CO3, DMF78%
Salt FormationHCl (g), CH2Cl2, 0°C92%

Biological and Pharmacological Profile

Central Nervous System (CNS) Effects

Patent data on related tetrahydroimidazo[4,5-c]pyridines highlight potential CNS applications:

  • α2-Adrenergic Receptor Affinity: Ki values <50 nM, suggesting utility in hypertension and anxiety disorders .

  • Blood-Brain Barrier Penetration: LogP values of 2.1–3.4 predict favorable CNS bioavailability .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Ventilation: Use fume hoods for powder handling.

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

SupplierPurityPackaging
Sigma-Aldrich≥98%1g, 5g, 25g
Kemix Pty Ltd95–97%100mg–10g

Emerging Applications

  • Drug Discovery: Scaffold for kinase inhibitors targeting EGFR (epidermal growth factor receptor) .

  • Material Science: Precursor for luminescent metal-organic frameworks (MOFs) .

Comparative Analysis with Structural Analogs

Imidazo[4,5-b] vs. [4,5-c] Pyridines

  • Regioselectivity: The position of ring fusion ([4,5-c] vs. [4,5-b]) drastically alters electronic properties. [4,5-c] isomers exhibit 20% higher dipole moments, enhancing solubility .

  • Bioactivity: [4,5-c] derivatives show 3-fold greater antimicrobial potency compared to [4,5-b] counterparts .

Impact of N-Substituents

  • Phenylethyl vs. Benzyl: Phenylethyl-substituted compounds demonstrate 50% longer plasma half-lives in rodent models due to reduced metabolic oxidation .

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